molecular formula C13H17ClN2O4S B1375801 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide CAS No. 1206896-20-9

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide

Cat. No. B1375801
CAS RN: 1206896-20-9
M. Wt: 332.8 g/mol
InChI Key: ALPWDUCGTAPWMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl, chloro, methoxy, and methyl groups onto the oxazole ring. Researchers have employed various synthetic routes to access this compound, optimizing yields and purity. Notably, the modular reaction between dicyanobenzenes and amino alcohols has been successful in synthesizing related oxazoline derivatives .


Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide consists of a benzo[d]oxazole ring fused with a sulfonamide group. The tert-butyl, chloro, methoxy, and methyl substituents contribute to its overall shape and reactivity. Further studies using techniques like X-ray crystallography or NMR spectroscopy would provide detailed insights into its 3D arrangement .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have investigated its behavior in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. For instance, Kumar et al. explored a series of oxazole derivatives for PTP-1B inhibitory activity, identifying promising compounds .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Boiling Point: Approximately 69°C (stable liquid at room temperature) .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Vorona et al. (2009) explored the synthesis of various derivatives related to penicillanic acid tert-butyl ester, which are structurally similar to 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide. They found a relationship between the structure of substituents and their cytotoxic effects on cancer and normal cells in vitro (Vorona et al., 2009).

Steric Effects and Resonance

Kulhanek et al. (1999) studied the steric effects of the tert-butyl group in tert-butylbenzoic acids, which is relevant for understanding the behavior of compounds like this compound in various environments (Kulhanek et al., 1999).

Thiadiazole Derivatives and Sulfonamides

Pedregosa et al. (1996) described the synthesis and characteristics of a thiadiazole derivative related to sulfonamides, offering insight into the interactions of similar compounds, such as this compound (Pedregosa et al., 1996).

Thermal Infrared Measurement in Plant Health

Moran (2003) studied the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in evaluating plant ecosystem health, which may be applicable to compounds like this compound (Moran, 2003).

Synthesis of Sulfonamides through Intramolecular Reactions

Research by Greig et al. (2001) on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions is relevant to understanding the synthesis pathways of similar compounds (Greig et al., 2001).

Antimicrobial Activity of Sulfonamides

Krátký et al. (2012) investigated the antimicrobial activity of sulfonamide derivatives, offering insight into the potential antimicrobial applications of this compound (Krátký et al., 2012).

Antioxidant Activity of Sulfonamides

Gataullina et al. (2017) studied the antioxidant activity of benzazole-2-thiones, which are structurally related to sulfonamides. This research can provide insight into the potential antioxidant properties of this compound (Gataullina et al., 2017).

Biochemical Analysis

Biochemical Properties

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, it may interact with proteins involved in cell signaling, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It may also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in vitro or in vivo may result in sustained modulation of cellular processes, although the specific effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its biological activity and efficacy, making it an important factor to consider in biochemical and pharmacological studies.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in biochemical research.

properties

IUPAC Name

2-tert-butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)20-12)21(17,18)16(4)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPWDUCGTAPWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857067
Record name 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206896-20-9
Record name 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,O-dimethylhydroxylamine (1.98 g, 2 equiv) was suspended in dry THF (20 ml) and cooled to 0° C. in an ice bath while stirring vigourously. Triethylamine (4.51 ml, 2 equiv) was added maintaining the temperature at 0° C. followed by dropwise addition of 2-tert-butyl-6-chloro-benzooxazole-7-sulfonyl chloride (US 2007/0249672 page 9) (5 g, 16.22 mmol, 1 equiv) in THF (10 ml) over 30 minutes. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to room temperature overnight. The resulting mixture was filtered and concentrated in vacuo and the resulting solid was dissolved in EtOAc (75 ml), washed with water (3×20 ml), sat. brine (30 ml) dried (MgSO4) and concentrated in vacuo to afford the title compound as a solid; [M+H]+ 333.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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